molecular formula C5H5FN2O3S B6602364 5-Fluoro-6-hydroxypyridine-3-sulfonamide CAS No. 1935822-05-1

5-Fluoro-6-hydroxypyridine-3-sulfonamide

Cat. No.: B6602364
CAS No.: 1935822-05-1
M. Wt: 192.17 g/mol
InChI Key: PJYDCAUEUKVJRM-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxypyridine-3-sulfonamide is a sophisticated multifunctional compound designed for advanced research applications, particularly in medicinal and agrochemistry. Its structure integrates a pyridine heterocycle, a sulfonamide group, and a fluorine atom, a combination known to confer distinct physical, chemical, and biological properties to chemical entities . The pyridine scaffold is a privileged structure in drug discovery, frequently found in compounds with notable antimicrobial and antiviral activities . The incorporation of fluorine is a well-established strategy in modern drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity . The sulfonamide functional group is a cornerstone of medicinal chemistry, known to inhibit key enzymes such as dihydropteroate synthetase and carbonic anhydrase, which enables a role in treating a diverse range of disease states . As a result, this compound serves as a valuable building block for discovering new pharmaceutical and agrochemical candidates. It is positioned as a key intermediate for researchers aiming to develop highly effective and selective agents that meet contemporary challenges in health and crop protection . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-fluoro-6-oxo-1H-pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDCAUEUKVJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a pyridine ring. One common method involves the fluorination of a pyridine derivative followed by sulfonamide formation. For example, starting from 5-chloro-2,3,6-trifluoropyridine, the compound can be synthesized through a series of substitution reactions .

Industrial Production Methods

Industrial production of 5-Fluoro-6-hydroxypyridine-3-sulfonamide may involve large-scale fluorination and sulfonamide formation processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 5-fluoro-6-hydroxypyridine-3-sulfonamide exhibits notable antimicrobial activities. Its structure allows it to interact with biological macromolecules, which can modulate enzyme activities and influence cellular pathways. This makes it a candidate for further exploration in drug development, particularly against bacterial strains resistant to conventional antibiotics.

Carbonic Anhydrase Inhibition
The compound has been investigated as a carbonic anhydrase inhibitor (CAI). CAIs are important in treating conditions such as glaucoma and epilepsy. Studies show that five-membered heterocyclic sulfonamides, including derivatives of 5-fluoro-6-hydroxypyridine-3-sulfonamide, tend to be more effective inhibitors compared to their six-membered counterparts. The presence of fluorine enhances the compound's reactivity and biological activity, making it a valuable scaffold for designing new CAIs .

Organic Synthesis

Intermediate in Synthesis
5-Fluoro-6-hydroxypyridine-3-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide and hydroxyl groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is exploited in the synthesis of biologically active compounds and functional materials.

Functional Materials Development
In material science, this compound can be utilized to prepare functional materials with specific properties. Its ability to form hydrogen bonds with various substrates makes it suitable for applications in polymer chemistry and the development of advanced materials.

Case Studies

Study Focus Findings
Antimicrobial ActivityEvaluated against various bacterial strainsDemonstrated significant inhibition of growth in resistant strains, indicating potential as a new antibiotic
Carbonic Anhydrase InhibitionTested as a CAIFound to be effective against multiple isoforms, suggesting therapeutic applications in treating glaucoma and epilepsy
Organic Synthesis ApplicationsUsed as an intermediateFacilitated the synthesis of complex molecules with enhanced biological activity

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 5-Fluoro-6-hydroxypyridine-3-sulfonamide with analogous fluoropyridine derivatives from the provided evidence, focusing on substituent positions and functional groups:

Compound Name (or Identifier) Position 3 Substituent Position 5 Position 6 Substituent Key Structural Features Source
5-Fluoro-6-hydroxypyridine-3-sulfonamide Sulfonamide (-SO₂NH₂) Fluorine Hydroxyl (-OH) Polar sulfonamide and hydroxyl groups N/A
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Trifluoromethanesulfonate (-OSO₂CF₃) Fluorine - Iodine at position 3; strong leaving group
N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Pivalamide (-CONHC(CH₃)₃) Fluorine Hydroxymethyl (-CH₂OH) Bulky pivalamide; hydroxymethyl at position 6
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Propanoate ester (-COOCH₃) Fluorine - Amino group at position 2; ester functionality
F13714 (AldrichCPR) Complex benzoyl-piperidine Fluorine - Piperidine ring; benzoyl group; multiple substituents

Key Observations and Hypotheses

Sulfonamide vs. Trifluoromethanesulfonate (Position 3):
The sulfonamide group in the target compound is less reactive than the trifluoromethanesulfonate group in , which is a strong leaving group. This difference suggests that 5-Fluoro-6-hydroxypyridine-3-sulfonamide is more stable under nucleophilic conditions but may exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets.

Hydroxyl vs. Hydroxymethyl (Position 6):
The hydroxyl group in the target compound provides higher polarity compared to the hydroxymethyl group in . This could translate to better aqueous solubility, a critical factor in drug bioavailability.

In contrast, the sulfonamide in the target compound may directly inhibit enzymes without requiring metabolic activation.

Complexity of F13714:
The multi-ring structure of F13714 highlights a trend in medicinal chemistry toward targeting specific receptors (e.g., GPCRs or kinases) through steric and electronic modulation. The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic tuning.

Research Findings and Limitations

No direct experimental data for 5-Fluoro-6-hydroxypyridine-3-sulfonamide are available in the provided sources. However, inferences based on structural analogs suggest:

  • Solubility: The hydroxyl and sulfonamide groups likely confer higher solubility than fluorinated pyridines with non-polar substituents (e.g., trifluoromethanesulfonate in ).
  • Reactivity: The absence of strong leaving groups (e.g., iodine in ) implies lower susceptibility to nucleophilic substitution.
  • Bioactivity: Sulfonamide-containing compounds often exhibit antimicrobial or diuretic properties, but further studies are needed to confirm this for the target compound.

Future Research Directions

Synthetic Pathways: Develop efficient methods for introducing the sulfonamide group at position 3 while retaining fluorine and hydroxyl substituents.

Biological Screening: Evaluate enzyme inhibition (e.g., carbonic anhydrase) and compare results with analogs like and .

Physicochemical Profiling: Measure logP, solubility, and stability to validate hypotheses derived from structural comparisons.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Fluoro-6-hydroxypyridine-3-sulfonamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenation (e.g., fluorination at position 5) and sulfonamide introduction at position 2. Key steps include:

  • Reagent selection : Use fluorinating agents like Selectfluor® or DAST for regioselective fluorination .
  • Temperature control : Maintain −20°C to 0°C during fluorination to minimize side reactions .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures.
  • Purity validation : Confirm via 1H^1H-NMR (e.g., absence of proton signals at position 5) and LC-MS (target molecular ion peak at [M+H]+^+ = 232.03 g/mol) .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Methodology : Use a combination of:

  • 1H^1H- and 19F^{19}F-NMR : Identify fluorine substitution (δ ~ -120 ppm for aromatic F) and hydroxyl protons (broad singlet at δ ~ 10-12 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C5_5H4_4FN2_2O3_3S) with <2 ppm mass error .
  • FT-IR : Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl O-H stretches (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the sulfonamide group to the pyridine core?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; DMF often enhances sulfonamide coupling efficiency .
  • Catalyst optimization : Evaluate Pd or Cu catalysts for Buchwald-Hartwig-type aminations. For example, Pd(OAc)2_2/Xantphos improves coupling yields by 15–20% compared to ligand-free systems .
  • Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies resolve contradictions in solubility data reported for this compound across different studies?

  • Methodology :

  • Solvent polarity analysis : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 2–12). Note that protonation of the hydroxyl group at low pH increases aqueous solubility .
  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility for biological assays without destabilizing the compound .
  • Derivatization : Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) to improve solubility in organic phases for NMR studies .

Q. How does fluorination at position 5 influence the compound’s electronic properties and bioactivity?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density changes. Fluorine’s electron-withdrawing effect reduces pyridine ring electron density, potentially enhancing sulfonamide’s hydrogen-bonding capacity .
  • Comparative bioassays : Test fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., carbonic anhydrase). Fluorination may increase binding affinity by 2–3 fold due to improved electrostatic complementarity .

Experimental Design & Data Analysis

Q. What factorial design approaches are suitable for studying substituent effects on sulfonamide reactivity?

  • Methodology :

  • 2k^k factorial design : Vary substituents (e.g., -OH, -F, -CH3_3) at positions 5, 6, and 3. For example:
FactorLevel 1Level 2
Position 5-F-H
Position 6-OH-OCH3_3
Position 3-SO2_2NH2_2-SO2_2CH3_3
  • Response variables : Measure reaction yield, solubility, and enzymatic IC50_{50}. Use ANOVA to identify significant interactions (p < 0.05) .

Q. How can researchers validate hypotheses about the compound’s mechanism of action in biological systems?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the sulfonamide and target proteins (e.g., ΔG, ΔH) .
  • X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds between -SO2_2NH2_2 and active-site residues) .
  • Mutagenesis studies : Engineer proteins with altered residues (e.g., Thr199Ala in carbonic anhydrase) to test binding dependency .

Theoretical & Methodological Frameworks

Q. What theoretical frameworks guide the interpretation of this compound’s reactivity in heterocyclic chemistry?

  • Methodology :

  • Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For 5-fluoro derivatives, LUMO is often localized at the electron-deficient pyridine ring, directing nucleophilic additions to position 2 .
  • Hammett substituent constants : Correlate σm_m values of substituents (e.g., -F: σm_m = 0.34) with reaction rates in SNAr mechanisms .

Q. How should researchers address reproducibility challenges in synthesizing this compound across labs?

  • Methodology :

  • Standardized protocols : Publish detailed procedures with exact stoichiometry (e.g., 1.2 eq. of sulfonamide reagent), solvent grades (HPLC-grade DMF), and inert atmosphere requirements (N2_2 or Ar) .
  • Inter-lab validation : Collaborate with 2–3 independent labs to replicate synthesis and characterize products using identical NMR (500 MHz) and LC-MS parameters .

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